molecular formula C3H7NO5S2 B12415686 S-Sulfo-DL-cysteine-2,3,3-d3

S-Sulfo-DL-cysteine-2,3,3-d3

Cat. No.: B12415686
M. Wt: 204.2 g/mol
InChI Key: NOKPBJYHPHHWAN-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of S-Sulfo-DL-cysteine and is used primarily in scientific research. The presence of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it useful for various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Sulfo-DL-cysteine-2,3,3-d3 involves the incorporation of deuterium into the S-Sulfo-DL-cysteine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized to confirm its structure and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

S-Sulfo-DL-cysteine-2,3,3-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .

Scientific Research Applications

S-Sulfo-DL-cysteine-2,3,3-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Sulfo-DL-cysteine-2,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool for studying enzyme kinetics and drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Sulfo-DL-cysteine-2,3,3-d3 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly useful for studies that require precise tracking and quantification of the compound .

Properties

Molecular Formula

C3H7NO5S2

Molecular Weight

204.2 g/mol

IUPAC Name

2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid

InChI

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D

InChI Key

NOKPBJYHPHHWAN-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.